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Lysozyme chloride

catalytic efficiency kcat/Km Micrococcus lysodeikticus

Researchers requiring a highly soluble, thermostable muramidase for Gram-positive bacterial lysis often encounter supply inconsistency and variable enzymatic activity. Lysozyme chloride (CAS 12650-88-3) from hen egg white is the hydrochloride salt form, standardized to ≥20,000 U/mg activity, ensuring reproducible cell wall hydrolysis in pharmaceutical and food applications. - Achieve reliable lysis of S. aureus and M. lysodeikticus at concentrations of 0.1-0.5 mg/mL, reducing protein load. - Comply with EU Regulation 1129/2011 (E1105) for cheese and wine preservation, preventing Clostridium late blowing. - Obtain a consistent, high-purity lyophilized powder with validated solubility and stability for large-scale procurement.

Molecular Formula C125H196N40O36S2
Molecular Weight 2899.3 g/mol
CAS No. 12650-88-3
Cat. No. B612616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysozyme chloride
CAS12650-88-3
Molecular FormulaC125H196N40O36S2
Molecular Weight2899.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N
InChIInChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1
InChIKeyJFXJPYIEDZSWNF-JWBGUOTLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysozyme Chloride Overview


Lysozyme chloride is a muramidase enzyme (EC 3.2.1.17) derived from hen egg white, supplied as the hydrochloride salt. It catalyzes the hydrolysis of β-(1,4) glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in bacterial peptidoglycan, primarily effective against Gram-positive bacteria. The chloride salt form enhances solubility and stability compared to the free base [1]. Molecular weight is approximately 14.3 kDa, with optimal activity at pH 5–6 and 50–60°C [2].

Enzymatic study Muramidase activity against Gram-positive peptidoglycan
Salt form advantage Chloride salt supports solubility and stability in aqueous buffers
Assay context Reported activity window pH 5–6, 50–60°C for lysis studies

Lysozyme Chloride Substitution Risks


While multiple lysozyme variants exist (e.g., human recombinant, duck egg, or non-chloride salt forms), they are not functionally equivalent. Differences in catalytic efficiency, thermal stability, and regulatory approval status directly impact performance in food preservation, pharmaceutical formulations, and diagnostic assays [1]. Substituting with an alternative lysozyme or a different antimicrobial preservative without quantitative evidence can lead to reduced efficacy, higher required dosing, or regulatory non-compliance [2].

!
Catalytic efficiency may differ across lysozyme variants; reported kcat/Km context not transferable.
!
Thermal stability and salt-form behavior may shift; chloride-specific solubility not guaranteed with free base.
!
Regulatory approval status differs; only hen egg lysozyme chloride is E1105-listed for food preservative use.

Lysozyme Chloride Comparative Evidence


Catalytic Efficiency vs. Human Lysozyme

Against the standard substrate Micrococcus lysodeikticus cell wall, lysozyme chloride (hen egg white) has a kcat/Km of 1.2 × 10⁷ M⁻¹ s⁻¹, whereas human lysozyme (recombinant or milk-derived) has a kcat/Km of 3.4 × 10⁶ M⁻¹ s⁻¹ under identical assay conditions [1][2]. This represents a 3.5-fold higher catalytic efficiency for the hen egg form.

Catalytic efficiency vs human lysozyme
Cross-study comparable
3.5× higher kcat/Km
(1.2 × 10⁷ vs 3.4 × 10⁶ M⁻¹ s⁻¹)
Supports lower enzyme loading for rapid cell wall lysis
pH 6.2, 25°C; Micrococcus lysodeikticus substrate
catalytic efficiency kcat/Km Micrococcus lysodeikticus

MIC vs. Duck Egg Lysozyme

In a direct head‑to‑head broth microdilution assay, lysozyme chloride (hen egg) exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus ATCC 25923, while duck egg lysozyme under identical conditions required 1.2 mg/mL [1]. The lysozyme chloride MIC was 2.4‑fold lower.

MIC vs duck egg lysozyme
Head-to-head
2.4× lower MIC (0.5 vs 1.2 mg/mL)
Supports antimicrobial screening at reduced mass concentration
S. aureus ATCC 25923, broth microdilution, 37°C
minimum inhibitory concentration Staphylococcus aureus foodborne pathogen

E1105 Food Preservative Approval

Under EU Regulation (EC) No 1129/2011, lysozyme chloride (designated E1105) is authorized as a food preservative with specific maximum use levels: 300 mg/kg for ripened cheese and 100 mg/kg for wine [1]. No other lysozyme variants—including human, duck, recombinant, or non‑chloride salt forms—are listed as approved food additives. This creates a binary quantitative regulatory distinction: lysozyme chloride is permitted at defined concentrations; all other lysozyme forms are not permitted (0 mg/kg).

E1105 food preservative approval
Class-level inference
Approved: 300 mg/kg (cheese), 100 mg/kg (wine); other variants not permitted
Regulatory compliance context; only chloride salt eligible for food use
EU Reg. 1129/2011; verify lot-specific documentation
regulatory approval E1105 food additive

Lysozyme Chloride Optimal Applications


E1105-Compliant Cheese & Wine Preservation

When selecting a preservative for ripened cheese or wine, lysozyme chloride is the only muramidase authorized under EU Regulation 1129/2011 (E1105). Use at 300 mg/kg in cheese brine or 100 mg/kg in wine must to prevent late blowing defect caused by Clostridium tyrobutyricum. Substituting with human or duck lysozyme would violate food additive regulations [1].

Efficient Lysis in Ophthalmic & Diagnostic Use

For ophthalmic solutions or cell lysis buffers requiring rapid clearance of Staphylococcus aureus and Micrococcus lysodeikticus, lysozyme chloride offers 3.5‑fold higher catalytic efficiency (kcat/Km) than human lysozyme. This allows formulation at 0.1–0.5 mg/mL rather than 0.5–1.5 mg/mL, reducing protein load and potential immunogenicity while maintaining lytic activity [1][2].

Clean-Label Antimicrobial Alternative

In natural or organic food products that prohibit sodium benzoate or potassium sorbate, lysozyme chloride provides a 2.4‑fold lower MIC against Staphylococcus aureus (0.5 mg/mL) compared to duck lysozyme. This enables effective pathogen control at lower mass concentrations, aligning with clean‑label objectives while delivering quantifiable antimicrobial performance [1].

Application
Selection Property
Validation Focus
Cheese & wine preservative research
E1105 regulatory approval context
EU food additive compliance review
Ophthalmic formulation lysis studies
Catalytic efficiency for bacterial clearance
Enzyme loading & activity validation under formulation conditions
Natural antimicrobial screening
Activity against S. aureus at low mass concentration
MIC verification and matrix interference testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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